molecular formula C8H14ClNO2 B2524975 Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride CAS No. 2361634-43-5

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride

Cat. No.: B2524975
CAS No.: 2361634-43-5
M. Wt: 191.66
InChI Key: BRRUQJDMHNXPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview of the 2-Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane scaffold consists of two fused three-membered rings sharing a single bridgehead nitrogen atom, creating a rigid, non-planar bicyclic system. This spirocyclic architecture imposes significant conformational constraints, making it valuable for modulating molecular interactions in drug design. In methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride (CAS: 2361634-43-5), the carboxylate ester at position 6 introduces polarity, while the hydrochloride salt enhances solubility (Figure 1).

The scaffold’s structural parameters include:

  • Ring system : Two cyclopropane-like rings fused via a nitrogen atom.
  • Bond angles : Approximately 60° at the spiro junction, inducing strain.
  • Electron distribution : The nitrogen lone pair participates in conjugation with adjacent carbons, affecting reactivity.

Key spectroscopic data:

  • ¹H NMR : Distinct signals for the methyl ester (δ 3.7 ppm) and bridgehead protons (δ 3.1–3.3 ppm).
  • MS : Molecular ion peak at m/z 191.66 ([M+H]⁺).

Historical Development of Azaspiro Compounds

Spirocyclic compounds gained prominence after Adolf von Baeyer’s 1900 nomenclature system. Early synthetic routes to azaspiro systems relied on cycloadditions, but yields were poor due to ring strain. Breakthroughs emerged in the 2010s:

Year Milestone Reference
2010 First synthesis of 2-azaspiro[3.3]heptane derivatives via bis-electrophile ring closure
2016 Fluorinated analogues developed as piperidine bioisosteres
2022 Rh(I)-catalyzed methods for seven-membered azaspiro systems
2023 Validation as piperidine replacements in CNS drugs

Recent advances include enzymatic stereodivergent synthesis (2025) and on-DNA spirocyclization for combinatorial libraries.

Position in Chemical Research

This compound occupies a niche in medicinal chemistry due to:

  • Bioisosteric potential : Replaces piperidine while improving metabolic stability.
  • Synthetic versatility : Serves as a building block for:
    • Antitumor agents (IC₅₀ values ≤10 μM in carcinoma models).
    • Antimicrobial scaffolds.
    • Neurological drug candidates.
  • 3D complexity : Adds sp³ character to enhance target selectivity.

Notable applications:

  • Bupivacaine analogues : 1-Azaspiro[3.3]heptane derivatives show comparable anesthetic efficacy to piperidine-based drugs.
  • Peptidomimetics : The rigid core mimics proline in α-helix stabilization.

Nomenclature and Classification Systems

IUPAC Name : this compound.
CAS Registry : 2361634-43-5.

Classification hierarchy:

Level Category Characteristics
1 Heterocycles Contains nitrogen
2 Spiro compounds Two rings sharing one atom
3 Azaspiro[3.3]heptanes Bicyclic, three-membered rings

Alternative designations:

  • SMILES : O=C(C(C1)CC21CNC2)OC.[H]Cl.
  • InChIKey : BRRUQJDMHNXPHP-UHFFFAOYSA-N.

Properties

IUPAC Name

methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-2-8(3-6)4-9-5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRUQJDMHNXPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-43-5
Record name methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride typically involves the reaction of a spirocyclic amine with a methyl ester. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. The process can be carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Spiro Core

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid Dihydrochloride
  • Structure: Replaces the methyl ester with a carboxylic acid and an amino group at position 4.
  • Properties: Enhanced polarity due to the amino and carboxylic acid groups, improving solubility in aqueous media. Likely used in peptide-mimetic drug design .
  • Key Difference : Functional group diversity enables broader reactivity (e.g., amide bond formation) compared to the methyl ester derivative.
6-Methyl-2-azaspiro[3.3]heptane Hydrochloride
  • Structure : Substitutes the methyl ester with a simple methyl group.
  • Properties : Reduced steric hindrance and lipophilicity (logP ~1.2 estimated). Industrial-grade availability (99% purity, 25kg/drum) via ECHEMI .
  • Applications : Intermediate for agrochemicals or fragrances due to its compact hydrophobic core .
6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride
  • Structure : Methoxy group at position 6 (CAS 1638761-19-9).
  • Properties : Molecular weight 163.65 g/mol; storage requires inert atmosphere (2–8°C). Hazard statements include H302 (harmful if swallowed) and H319 (eye irritation) .
  • Key Difference : Ether linkage provides metabolic stability over ester groups, advantageous in prodrug design.

Functional Group Modifications

tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate Hydrochloride
  • Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group (CAS 1956355-97-7).
  • Properties : Molecular weight 248.75 g/mol; used to protect amines during synthetic workflows. Priced at ~€1,348/50mg .
  • Advantage : Boc group enables selective deprotection under acidic conditions, critical for multi-step syntheses .
Methyl 2-Boc-2-azaspiro[3.3]heptane-6-carboxylate
  • Structure : Boc-protected amine at position 2 with a methyl ester (CAS 1408074-81-6).
  • Properties : 98% purity; priced at $217/250mg. Combines ester reactivity with amine protection, ideal for combinatorial chemistry .

Ring System Analogues

2-Azaspiro[3.4]octane Hydrochloride
  • Structure : Expanded spiro ring (3.4 system vs. 3.3).
  • Properties : Similarity score 0.90 to the parent compound. Increased ring size may enhance binding to larger enzyme pockets .
2-Thiaspiro[3.3]heptan-6-amine Hydrochloride
  • Structure : Sulfur replaces nitrogen in the spiro core (CAS 1639838-89-3).
  • Properties: Molecular formula C6H12ClNS; molar mass 165.68 g/mol.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituent/Feature Price (USD)
Methyl 2-azaspiro[3.3]heptane-6-carboxylate HCl - C8H12ClNO2 ~201.65 95%+ Methyl ester, HCl salt $319/1g
6-Methyl-2-azaspiro[3.3]heptane HCl 2089649-42-1 C7H14ClN 163.65 99% Methyl group Industrial pricing
6-Methoxy-2-azaspiro[3.3]heptane HCl 1638761-19-9 C7H14ClNO 163.65 N/A Methoxy group Supplier-dependent
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate HCl 1956355-97-7 C11H21ClN2O2 248.75 N/A Boc-protected amine €1,348/50mg

Research and Application Insights

  • Pharmaceutical Relevance : The methyl ester variant’s rigidity and polarity balance make it suitable for CNS drug candidates, while Boc-protected derivatives are pivotal in peptide synthesis .
  • Safety Profiles : Methoxy and methyl analogs share hazards like H302 (oral toxicity), necessitating careful handling .
  • Synthetic Utility : Ethyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (from tert-butyl precursors) demonstrates the core’s adaptability in ketone-based reactions .

Biological Activity

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride is a synthetic compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which offers potential biological activity. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Structural Characteristics

This compound features a spirocyclic framework that enhances its binding affinity for biological targets. The compound’s molecular formula is C7H13ClNO2C_7H_{13}ClNO_2, and it is classified as a hydrochloride salt, which can influence its solubility and stability in biological systems .

Target Interactions

The compound acts primarily through interactions with specific receptors and enzymes, leveraging its rigid structure to fit into binding sites effectively. This structural rigidity is crucial for modulating biological pathways and enhancing selectivity towards molecular targets .

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways. It has been shown to interact with proteins involved in cell signaling, potentially affecting gene expression and cellular metabolism . For instance, compounds with similar structures have been implicated in the modulation of pathways associated with cancer cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound's solubility can be enhanced by forming sulfonic acid salts, which may improve its bioavailability .

In Vitro Studies

In laboratory settings, preliminary studies have demonstrated that this compound can influence cell function by altering signaling pathways and metabolic processes. For example, it has been observed to affect cellular responses to various stimuli, suggesting a role in modulating immune responses or cellular stress mechanisms .

In Vivo Studies

Research involving animal models has shown that the compound's effects can vary significantly with dosage. Higher concentrations may lead to enhanced biological responses, while lower doses could exhibit minimal activity. This variability underscores the importance of dosage optimization in therapeutic applications .

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Cancer Research : A study investigated its effects on cancer cell lines, revealing that the compound could induce apoptosis through specific signaling pathways .
  • Neuropharmacology : Another research effort explored its potential neuroprotective effects, suggesting that it might mitigate neurodegenerative processes by modulating neurotransmitter systems .

Summary of Research Findings

Study FocusFindings
Cancer Cell LinesInduced apoptosis via specific signaling pathways .
Neuroprotective EffectsMitigated neurodegeneration by influencing neurotransmitter systems .
Dosage VariationEffects varied significantly based on concentration in animal models .

Q & A

Q. What are the primary synthetic routes for Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves constructing the spirocyclic scaffold via 1,3-bis-electrophiles and 1,1-N bis-nucleophiles to form the fused rings. A common method includes cyclization of precursors like tribromopentaerythritol with sulfonamides under basic conditions, followed by HCl treatment to yield the hydrochloride salt . Key variables include temperature (low temperatures for dichloromethane-based reactions) and catalysts (e.g., triethylamine for carboxylation). Yields depend on precise stoichiometry and purification methods like crystallization .

Q. How is the compound characterized analytically, and what techniques validate its purity?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation, with 1H^1H-NMR resolving spirocyclic proton environments and 13C^{13}C-NMR identifying carbonyl carbons. HPLC with UV detection (≥95% purity) and X-ray crystallography (for solid-state conformation) are standard. Purity is further validated via elemental analysis (C, H, N, Cl) and absence of byproducts in TLC .

Q. What structure-activity relationships (SAR) are observed in spirocyclic analogs of this compound?

SAR studies highlight substituent effects:

  • 6-Fluoro derivatives increase lipophilicity, enhancing membrane permeability .
  • Carboxylic acid groups improve hydrogen-bonding with biological targets (e.g., kinases) .
  • Methoxy groups (as in 6-methoxy analogs) modulate metabolic stability but may reduce solubility .
    Comparative tables in spirocyclic analogs (e.g., thia- or oxa-substituted variants) show distinct biological profiles .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence target interactions in kinase inhibition?

The constrained spirocyclic structure mimics bioactive conformations of piperidine/piperazine, enabling selective binding to kinase ATP pockets. For example, 6-amino-2-azaspiro[3.3]heptane derivatives inhibit CDK1/2/5 via hydrogen bonding with catalytic lysine residues and hydrophobic interactions with the hinge region. Computational docking (e.g., AutoDock Vina) and mutagenesis studies validate binding modes .

Q. How can researchers resolve contradictory data in synthetic yields across literature?

Discrepancies arise from divergent reaction scales or purification methods. For instance, Burkhard et al. (2010) reported 31% yield via β-lactam ring reduction, while industrial routes using continuous flow reactors achieve >70% yields . Systematic optimization of solvent (e.g., DCM vs. THF), temperature, and catalyst loading is recommended. DOE (Design of Experiments) approaches can identify critical parameters .

Q. What strategies optimize the compound’s conformational rigidity for peptidomimetic design?

X-ray crystallography and molecular dynamics simulations reveal that the spirocyclic core restricts rotation, mimicking α-helix or β-turn motifs. Substituents at position 6 (e.g., methyl or fluorine) further stabilize bioactive conformations. Comparative studies with non-spirocyclic analogs (e.g., piperidine) show improved target selectivity due to reduced entropy penalties .

Q. How can derivatization at the 6-position enhance pharmacokinetic properties without compromising activity?

  • Methoxy groups : Improve metabolic stability but require co-solvents (e.g., PEG-400) for in vivo formulations .
  • Amino groups : Facilitate salt formation (e.g., hydrochloride) for solubility but may increase plasma protein binding .
  • Fluorine substitution : Balances lipophilicity and permeability, as seen in 6-fluoro-6-methyl analogs .

Q. What in vivo models are suitable for evaluating therapeutic potential in neurodegenerative diseases?

Preclinical studies use transgenic mouse models (e.g., LRRK2-mutated Parkinson’s models) to assess blood-brain barrier penetration and efficacy. Pharmacokinetic parameters (AUC, t1/2t_{1/2}) are measured via LC-MS/MS, while behavioral assays (e.g., rotarod) evaluate functional outcomes .

Q. How do kinetic studies elucidate binding mechanisms to biological targets?

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding kinetics (konk_{on}, koffk_{off}) and thermodynamics (ΔH\Delta H, ΔS\Delta S). For example, spirocyclic derivatives show slower koffk_{off} rates compared to linear amines, correlating with prolonged target engagement in EGFR inhibition .

Q. What computational methods predict toxicity risks of novel spirocyclic derivatives?

ADMET predictors (e.g., SwissADME, ProTox-II) analyze hepatotoxicity, hERG inhibition, and mutagenicity. Substituents like 6-difluoromethyl groups reduce CYP450 inhibition risks compared to halogenated analogs. Experimental validation via Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.